molecular formula C11H13Cl2NO B1504473 4-(2,4-Dichlorophenyl)-4-piperidinol CAS No. 945423-04-1

4-(2,4-Dichlorophenyl)-4-piperidinol

Cat. No.: B1504473
CAS No.: 945423-04-1
M. Wt: 246.13 g/mol
InChI Key: ZZSDRLMASXBWPX-UHFFFAOYSA-N
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Description

4-(2,4-Dichlorophenyl)-4-piperidinol is an organic compound characterized by the presence of a piperidinol group attached to a dichlorophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,4-Dichlorophenyl)-4-piperidinol typically involves the reaction of 2,4-dichlorobenzaldehyde with piperidine in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

    Starting Materials: 2,4-dichlorobenzaldehyde and piperidine.

    Reaction Conditions: The reaction is conducted in a suitable solvent, such as ethanol, at a temperature range of 60-80°C.

    Reducing Agent: Sodium borohydride or lithium aluminum hydride is used to reduce the intermediate formed during the reaction.

Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions for large-scale synthesis. Continuous flow reactors and automated systems are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 4-(2,4-Dichlorophenyl)-4-piperidinol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the piperidinol group.

    Substitution: Halogen atoms in the dichlorophenyl ring can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents such as sodium hydroxide and various nucleophiles are employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

4-(2,4-Dichlorophenyl)-4-piperidinol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is utilized in the production of specialty chemicals and as a precursor in various industrial processes.

Mechanism of Action

The mechanism by which 4-(2,4-Dichlorophenyl)-4-piperidinol exerts its effects involves interactions with specific molecular targets. The compound can interact with enzymes and receptors, leading to alterations in biochemical pathways. For instance, its antimicrobial activity may be attributed to the disruption of cell membrane integrity in microorganisms.

Comparison with Similar Compounds

    4-(2,4-Dichlorophenyl)-4-piperidone: Similar in structure but with a ketone group instead of a hydroxyl group.

    2,4-Dichlorophenylpiperazine: Contains a piperazine ring instead of a piperidinol group.

Uniqueness: 4-(2,4-Dichlorophenyl)-4-piperidinol is unique due to its specific combination of a dichlorophenyl ring and a piperidinol group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-(2,4-dichlorophenyl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl2NO/c12-8-1-2-9(10(13)7-8)11(15)3-5-14-6-4-11/h1-2,7,14-15H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZSDRLMASXBWPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C2=C(C=C(C=C2)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10678254
Record name 4-(2,4-Dichlorophenyl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10678254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

945423-04-1
Record name 4-(2,4-Dichlorophenyl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10678254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-(2,4-dichloro-phenyl)-4-hydroxy-piperidine-1-carboxylic acid tert-butyl ester (0.38 g, 1.1 mmol) in dichloromethane (5 mL) was added trifluoroacetic acid (1 mL). The reaction was stirred at room temperature for 15 min. Solvent was removed in vacuo and the residue was partitioned between ethyl acetate and saturated aqueous sodium bicarbonate. The aqueous layer was extracted with ethyl acetate. The combined organic extracts were dried over sodium sulfate, filtered and concentrated in vacuo to give 4-(2,4-dichloro-phenyl)-piperidin-4-ol as a white solid (0.23 g, 85%). The material was used as is without further purification.
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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